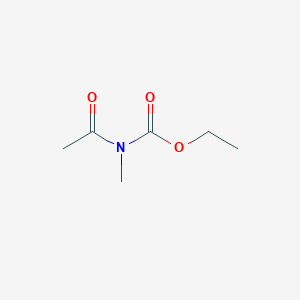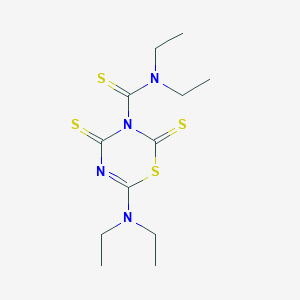
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide is a complex organic compound with a unique structure that includes multiple sulfur and nitrogen atoms
Preparation Methods
The synthesis of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves several steps. One common method includes the reaction of diethylamine with a suitable thiadiazine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the functional groups in the molecule.
Scientific Research Applications
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and nitrogen-containing functional groups into target molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide can be compared with similar compounds such as:
6-(Diethylamino)-N,N-diethyl-2,4-dithioxo-2H-1,3,5-thiadiazine-3(4H)-carbothioamide: This compound has a similar structure but differs in the oxidation state of the sulfur atoms.
N,N-Diethyl-2,4-dithioxo-1,3,5-thiadiazine derivatives: These compounds share the thiadiazine core but have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
19801-74-2 |
|---|---|
Molecular Formula |
C12H20N4S4 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
6-(diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide |
InChI |
InChI=1S/C12H20N4S4/c1-5-14(6-2)10-13-9(17)16(12(19)20-10)11(18)15(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
CKYCWAUNPQPOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=S)N(C(=S)S1)C(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


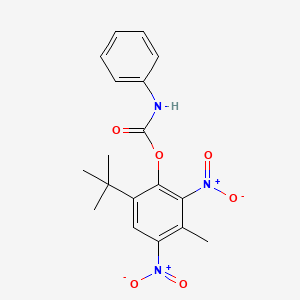
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
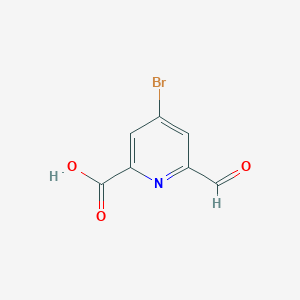
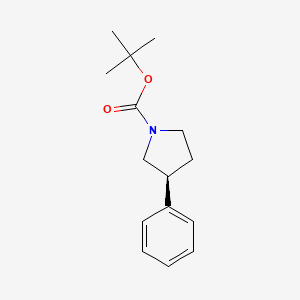


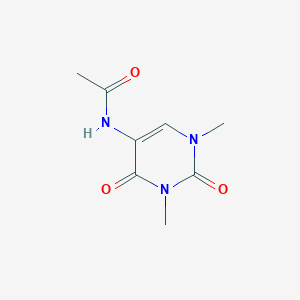
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
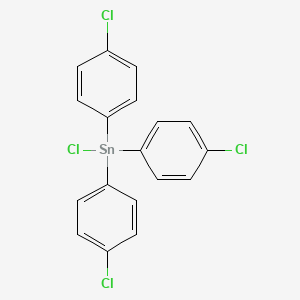
![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
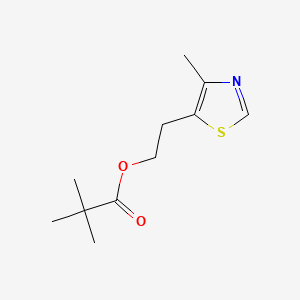
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)
